S-Benzoylcaptopril

Description

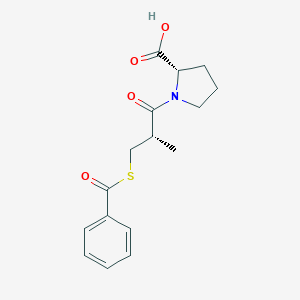

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBMHLQMFIRCU-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226079 | |

| Record name | S-Benzoylcaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75107-57-2 | |

| Record name | S-Benzoylcaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75107-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzoylcaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075107572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzoylcaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BENZOYLCAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10526YG43Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of S Benzoylcaptopril

Synthetic Methodologies for S-Benzoylcaptopril

The synthesis of this compound, a thioester derivative of the angiotensin-converting enzyme inhibitor Captopril (B1668294), is achieved through specific chemical reactions centered on the reactivity of Captopril's thiol group.

Thioesterification Reactions in this compound Synthesis

The formation of this compound is a direct result of a thioesterification reaction. libretexts.org This class of reactions involves the esterification of a thiol with a carboxylic acid or its derivative. wikipedia.orgresearchgate.net In the specific case of this compound, the synthesis is accomplished through the reaction of Captopril, which contains a reactive thiol (-SH) group, with a suitable benzoyl donor. rsc.orgrsc.org

One documented method involves the reaction between Captopril and Phenylbenzoate in a basic aqueous solution. rsc.org In this reaction, the thiol group of Captopril acts as the nucleophile, attacking the carbonyl carbon of Phenylbenzoate to form the thioester this compound and releasing phenolate (B1203915) as a leaving group. rsc.orgrsc.org This process exemplifies a transthioesterification, where an acyl group is transferred from an oxygen-based ester to a sulfur-based thiol, creating the more stable thioester linkage. libretexts.org

Nucleophilic Acyl Transfer Mechanisms in this compound Formation

The core mechanism governing the synthesis of this compound is a nucleophilic acyl substitution, also known as nucleophilic acyl transfer. rsc.orgmasterorganicchemistry.com This two-step mechanism is characteristic of reactions at the carbonyl carbon of carboxylic acid derivatives. libretexts.org

The proposed reaction steps in a buffered aqueous solution are outlined below: Scheme 1: Nucleophilic Acyl Transfer

Step 1: Nucleophilic Attack

Captopril-SH + OH⁻ ⇌ Captopril-S⁻ + H₂O

Captopril-S⁻ + Ph-CO-OPh → [Captopril-S-(C=O⁻)-OPh-Ph] (Tetrahedral Intermediate)

Step 2: Leaving Group Expulsion

[Captopril-S-(C=O⁻)-OPh-Ph] → Captopril-S-CO-Ph (this compound) + PhO⁻ (Phenolate)

Influence of Reaction Conditions on this compound Synthesis Yield and Purity

The efficiency of this compound synthesis is significantly influenced by the surrounding chemical environment, particularly pH and the presence of catalytic systems like micelles.

pH: The reaction is typically conducted in a basic aqueous solution. rsc.org The basic conditions are crucial for deprotonating the thiol group of Captopril to form the more potent thiolate anion nucleophile. The reaction of Captopril with Phenylbenzoate has been observed to proceed rapidly in mild basic media. rsc.org

Micellar Catalysis: The presence of cationic micelles, at concentrations near the critical micelle concentration (CMC), has been shown to accelerate the formation of this compound. rsc.orgrsc.org Micelles can enhance reaction rates by concentrating the reactants within the micellar structure, thereby increasing the frequency of effective collisions.

Chemical Stability and Degradation Pathways of this compound

This compound, once formed, is subject to degradation, primarily through hydrolysis. Its stability is highly dependent on the pH of the medium and the presence of organized molecular assemblies like micelles.

Kinetics of this compound Hydrolysis

The formation of this compound from Captopril and Phenylbenzoate is part of a sequence of consecutive reactions, where the initial rapid formation of the thioester is followed by its slower decomposition. rsc.orgrsc.org The degradation pathway is hydrolysis of the thioester bond, which cleaves the molecule to yield benzoate (B1203000) and regenerate Captopril, although the final stable products observed are phenolate and benzoate. rsc.org

The hydrolysis of thioesters involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the thioester's carbonyl carbon. The kinetics of this compound decomposition show that the process is significantly accelerated in an alkaline medium. rsc.orgrsc.org This is consistent with the general mechanism of base-catalyzed ester hydrolysis, where the hydroxide ion is a much stronger nucleophile than water. libretexts.org

Interactive Table: Factors Affecting this compound Reaction Kinetics

Explore how different conditions influence the formation and degradation of this compound.

| Condition | Effect on Formation | Effect on Degradation (Hydrolysis) | Rationale |

| Alkaline pH | Accelerates | Accelerates | Deprotonates Captopril's thiol to a more potent nucleophile; provides hydroxide ions for hydrolysis. rsc.orgrsc.org |

| pH 10 (Carbonate Buffer) | Favorable | Suppressed | While basic conditions favor formation, this specific pH appears to stabilize the formed thioester against hydrolysis. rsc.orgrsc.org |

| Cationic Micelles | Accelerates | Decreases | Micelles concentrate reactants for formation and can protect the thioester bond from bulk solvent and hydrolytic agents. rsc.orgrsc.org |

Impact of pH and Micellar Systems on this compound Stability

The stability of this compound is critically dependent on pH. While its formation is favored in basic conditions, its decomposition via hydrolysis is also accelerated in alkaline media. rsc.org However, studies have shown that in a carbonate buffer at pH 10, the decomposition of this compound is practically suppressed. rsc.orgrsc.org This suggests a complex relationship between pH, buffer composition, and the rates of formation versus degradation.

Micellar systems also play a dual role. Cationic micelles not only accelerate the formation of the thioester but also enhance its stability by decreasing its subsequent decomposition. rsc.orgrsc.org This stabilizing effect is likely due to the incorporation of the this compound molecule into the micellar structure, where the hydrophobic thioester bond is shielded from the aqueous bulk phase and the hydroxide ions that promote hydrolysis. nih.gov

Interactive Table: pH Influence on this compound Stability

This table illustrates the observed stability of this compound at different pH values based on research findings.

| pH Condition | Observation | Kinetic Consequence | Reference |

| Alkaline Medium (General) | Decomposition is accelerated | Increased rate of hydrolysis | rsc.orgrsc.org |

| pH 10 (Carbonate Buffer) | Decomposition is practically suppressed | Decreased rate of hydrolysis | rsc.orgrsc.org |

Identification and Characterization of this compound Degradation Products

Detailed analysis of this compound under forced degradation conditions has led to the identification of its principal degradation products. The primary pathway of degradation appears to be related to the hydrolysis of the thioester bond and oxidation of the thiol group, a characteristic feature of captopril and its derivatives.

Research findings indicate that under oxidative stress, this compound, similar to captopril, is prone to the formation of a disulfide dimer. This occurs through the oxidation of the free thiol group that can be generated upon hydrolysis of the S-benzoyl group.

While specific, comprehensive public data on all degradation products of this compound under a full spectrum of forced degradation conditions remains limited in widely accessible literature, the known degradation behavior of the parent compound, captopril, provides a strong indication of the likely transformation products. For captopril, the primary degradation product identified under oxidative conditions is captopril disulfide.

The identification and characterization of these degradation products are typically accomplished using a combination of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is instrumental in separating the parent drug from its degradation products. Subsequently, techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the chemical structures of the isolated impurities.

Below is a summary of the expected major degradation product based on the known chemistry of related compounds:

| Degradation Condition | Potential Degradation Product | Method of Identification |

| Oxidative Stress | Captopril Disulfide | HPLC, LC-MS |

| Hydrolysis (Acidic/Basic) | Captopril, Benzoic Acid | HPLC, LC-MS |

It is important to note that the extent of degradation and the specific products formed can be influenced by the precise conditions of the stress testing, including the concentration of the stressing agent, temperature, and duration of exposure.

The characterization of these degradation products is a critical step in the development of stability-indicating analytical methods. These methods are essential for routine quality control, ensuring that the amount of any degradation product in the final pharmaceutical formulation remains within acceptable and safe limits throughout its shelf life. Further research focusing specifically on the forced degradation of this compound will provide a more complete picture of its stability and degradation pathways.

Pharmacological Characterization of S Benzoylcaptopril

Prodrug Concept and Biotransformation of S-Benzoylcaptopril

The design of this compound is centered on the prodrug concept, where a biologically inactive compound is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. pharmacyconcepts.inslideshare.net Upon administration, this inert precursor undergoes biotransformation to release the pharmacologically active parent drug. pharmacyconcepts.in In the case of this compound, the addition of a benzoyl group to the sulfhydryl moiety of captopril (B1668294) creates a thiolester. rsc.org This modification is intended to enhance properties such as lipophilicity, which can influence tissue penetration and local activation.

The primary goal of this prodrug strategy is to deliver the active drug, captopril, to its target site. slideshare.net The biotransformation of this compound involves the cleavage of the thiolester bond to unmask the free sulfhydryl group, which is crucial for the ACE inhibitory activity of captopril. rsc.orgwikipedia.org

The targeted therapeutic benefit of certain ACE inhibitor prodrugs relies on their activation within specific tissues, such as the heart. The conversion of the prodrug to its active form is often mediated by local enzymes. nih.govahajournals.org Esterases, which are abundant in cardiac tissue, are capable of hydrolyzing ester bonds, leading to the release of the active drug. nih.govresearchgate.net

While specific studies on this compound's hydrolysis by cardiac esterases are not extensively detailed in the available literature, the principle can be illustrated by the analogous sulfhydryl-containing ACE inhibitor prodrug, zofenopril (B1663440). Zofenopril is efficiently taken up by heart tissue and is promptly hydrolyzed by cardiac esterases to its active form, zofenoprilat (B1230023). nih.gov This localized activation contributes to a selective and long-lasting inhibition of cardiac ACE. nih.gov It is hypothesized that this compound would follow a similar pathway, with cardiac esterases playing a key role in its conversion to captopril within the myocardium.

Following the enzymatic cleavage of the benzoyl group, captopril is released as the active metabolite. Captopril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). wikipedia.orgnih.gov ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. droracle.ainih.gov

By inhibiting ACE, captopril decreases the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure. droracle.ai Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. droracle.ainih.gov Therefore, captopril's inhibition of ACE also leads to increased levels of bradykinin, which contributes to its antihypertensive and cardioprotective effects. droracle.ai The activity of the released captopril is identical to that of directly administered captopril. wikipedia.org

Angiotensin-Converting Enzyme (ACE) Inhibition Profile

The efficacy of this compound as a cardiovascular agent is determined by the ACE inhibition profile of its active form, captopril. The prodrug design aims to optimize the delivery and local concentration of captopril at the tissue level, particularly in the heart.

The rationale for developing prodrugs like this compound is to achieve more effective or sustained inhibition of tissue-specific ACE compared to the active drug alone. nih.gov Increased lipophilicity of a prodrug can lead to greater tissue penetration and accumulation. nih.gov This concept is well-documented with zofenopril, whose high lipophilicity results in significant myocardial uptake and a more potent and persistent inhibition of cardiac ACE compared to other ACE inhibitors. nih.govemjreviews.com

It is proposed that this compound, due to its benzoyl moiety, would exhibit greater lipophilicity than captopril. This could lead to enhanced uptake by myocardial tissue and subsequent localized conversion to captopril, resulting in a higher concentration of the active inhibitor at the cardiac ACE site. This targeted delivery could potentially lead to a more profound and durable inhibition of cardiac ACE than what might be achieved with systemic administration of an equivalent dose of captopril.

| Feature | This compound (Hypothesized) | Captopril | Zofenopril (Analogue) |

| Form | Prodrug | Active Drug | Prodrug |

| Lipophilicity | High | Low | High |

| Cardiac Tissue Uptake | Enhanced | Standard | High |

| Activation | Hydrolysis by cardiac esterases | N/A | Hydrolysis by cardiac esterases |

| Cardiac ACE Inhibition | Potentially more potent and sustained | Standard | Potent and long-lasting |

The structure-activity relationship (SAR) of this compound is fundamentally that of its active metabolite, captopril. For an ACE inhibitor to be effective, its structure must complement the active site of the angiotensin-converting enzyme. nih.gov Key structural features for ACE inhibition include:

A Zinc-Binding Group: The ACE enzyme contains a zinc ion (Zn²⁺) at its active site, which is crucial for its catalytic activity. nih.govnih.gov Captopril's free sulfhydryl (-SH) group is a highly effective zinc-binding moiety. slideshare.net In this compound, this group is temporarily masked by the benzoyl group and must be freed for the drug to inhibit ACE.

A Terminal Carboxyl Group: The molecule must possess a terminal carboxyl group that mimics the C-terminal carboxylate of natural ACE substrates, allowing it to bind to a positively charged site on the enzyme. nih.govslideshare.net

An Amido Carbonyl Group: A carbonyl group in the amide linkage is also important for binding to the enzyme's active site. nih.gov

Cardioprotective Mechanisms Beyond ACE Inhibition

While the primary mechanism of action for captopril (and thus this compound) is the inhibition of the renin-angiotensin system, there is evidence of additional cardioprotective effects, particularly for ACE inhibitors that contain a sulfhydryl group. nih.govnih.gov

These mechanisms beyond ACE inhibition include:

Antioxidant Properties: The sulfhydryl group in captopril can act as a scavenger of reactive oxygen species (ROS). nih.govnih.gov Oxidative stress is a known contributor to cardiovascular damage, and by reducing it, sulfhydryl-containing ACE inhibitors may offer enhanced cardioprotection. nih.gov The analogue zofenopril has demonstrated a significant ability to reduce oxidative stress, a property attributed to its SH-group. emjreviews.com

Anti-inflammatory and Immunomodulatory Effects: Captopril has been shown to possess anti-inflammatory and immunomodulatory properties that may contribute to its beneficial effects on the cardiovascular system. nih.govnih.gov

Improved Endothelial Function: ACE inhibitors can enhance endothelial function, which is crucial for maintaining vascular health. droracle.ai Zofenopril, for instance, has been shown to stimulate the release of nitric oxide (NO) from endothelial cells, promoting vasodilation. emjreviews.com

Anti-ischemic Effects: Captopril has been found to improve the heart's resistance to ischemia. nih.gov This may be due to mechanisms such as improved coronary blood flow and prevention of the depletion of high-energy phosphate (B84403) stores during ischemic events. droracle.ainih.gov Studies with zofenopril have also confirmed its ability to prevent ischemic myocardial damage. nih.gov

By delivering captopril directly to the cardiac tissue, this compound could potentially maximize these localized cardioprotective effects.

Role of Sulfhydryl Group in Cardioprotection

The cardioprotective effects of captopril, the active metabolite of this compound, are significantly attributed to its unique structural feature: a sulfhydryl (-SH) group. mdpi.com This functional group is a key determinant of its biological activity beyond ACE inhibition. The sulfhydryl moiety is believed to play a crucial role in the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress, which is a major contributor to myocardial injury, particularly during ischemia-reperfusion. mdpi.comnih.gov

Experimental studies have suggested that the presence of the sulfhydryl group is important for the cardioprotective actions of certain ACE inhibitors. mdpi.com In comparative studies, sulfhydryl-containing ACE inhibitors like captopril and zofenopril demonstrated protective effects against ischemic-reperfusion damage, whereas ACE inhibitors lacking this group, such as enalaprilat (B1671235) and ramiprilat, did not show similar cardioprotective efficacy despite achieving near-complete ACE inhibition. mdpi.com This suggests that the cardioprotective benefits of sulfhydryl-containing ACE inhibitors may be, at least in part, independent of their effects on the renin-angiotensin system. mdpi.com The ability of the sulfhydryl group to directly interact with and neutralize harmful free radicals contributes to the preservation of myocardial cell integrity and function.

Effects on Ischemic-Reperfusion Injury Models

This compound has demonstrated significant protective effects in experimental models of myocardial ischemia-reperfusion injury. In studies using isolated rat hearts, this compound was shown to be at least as potent as its active form, captopril, in mitigating damage caused by a period of ischemia followed by reperfusion. mdpi.com As a prodrug, this compound is rapidly hydrolyzed by cardiac esterases to release the active captopril, allowing for targeted effects within the myocardial tissue. mdpi.com

The protective effects observed in these models include improved post-ischemic contractile function and a reduction in cell death. mdpi.com Captopril has been shown to limit the expansion of myocardial infarcts, reduce the occurrence of reperfusion-induced arrhythmias, and enhance the contractile function of "stunned" myocardium—heart muscle that has been temporarily damaged by ischemia. nih.gov

| ACE Inhibitor | Cardioprotective Effect in Ischemia-Reperfusion Models | Reference |

| This compound | At least as potent as captopril in reducing ischemic-reperfusion damage. | mdpi.com |

| Captopril | Improves post-ischemic contractile function and reduces cell death. | mdpi.com |

| Zofenopril | Reduces ischemic-reperfusion damage. | mdpi.com |

| Fosinoprilic acid | Not cardioprotective at high perfusion concentrations. | mdpi.com |

| Ramiprilat | Not cardioprotective at high perfusion concentrations. | mdpi.com |

| Enalaprilat | Not cardioprotective at high perfusion concentrations. | mdpi.com |

Modulation of Intracellular Signaling Pathways

The cardioprotective effects of this compound, through its conversion to captopril, are mediated by the modulation of various intracellular signaling pathways. Captopril has been found to influence pathways involved in cell survival, apoptosis, inflammation, and cardiac remodeling. nih.govresearchgate.net

Research has indicated that captopril can protect against cardiac apoptosis by inhibiting the Wnt3a/β-catenin signaling pathway. mdpi.com Additionally, it has been shown to reduce myocardial hypertrophy by suppressing the Jak2/Stat3 pathway. mdpi.com Further studies have demonstrated that the binding of captopril to ACE can trigger the phosphorylation of JNK and ERK1/2, suggesting that ACE may also function as a signal transducer molecule. researchgate.net This activation of signaling pathways may contribute to the beneficial effects of captopril that are not solely explained by its enzymatic inhibition. researchgate.net In the context of ischemia-reperfusion, captopril's modulation of these pathways can lead to a reduction in inflammation and cell death, thereby preserving cardiac function. nih.gov

| Signaling Pathway | Effect of Captopril Modulation | Reference |

| Wnt3a/β-catenin | Inhibition, leading to protection against cardiac apoptosis. | mdpi.com |

| Jak2/Stat3 | Suppression, resulting in reduced myocardial hypertrophy. | mdpi.com |

| JNK and ERK1/2 | Phosphorylation upon captopril binding to ACE. | researchgate.net |

Related Pharmacological Activities and Prodrug Comparisons

Comparison with Other ACE Inhibitor Prodrugs (e.g., Zofenopril, Fosinopril)

This compound belongs to a class of prodrug ACE inhibitors, and its pharmacological profile can be better understood through comparison with other prodrugs such as zofenopril and fosinopril (B1673572). Zofenopril, like this compound, is a prodrug that contains a sulfhydryl group in its active form, zofenoprilat. mdpi.com Fosinopril, on the other hand, is a phosphinate-containing prodrug that is hydrolyzed to its active form, fosinoprilat.

In terms of cardioprotection in ischemic models, this compound and zofenopril, which are both rapidly hydrolyzed by cardiac esterases, have shown greater efficacy than their active counterparts. mdpi.com In contrast, fosinopril was found to be poorly active in these models. mdpi.com The presence of the sulfhydryl group in both captopril and zofenoprilat appears to be a key factor in their cardioprotective actions, an advantage not shared by fosinoprilat. mdpi.com

| Prodrug | Active Form | Sulfhydryl Group | Efficacy in Ischemic Models | Reference |

| This compound | Captopril | Yes | Highly effective | mdpi.com |

| Zofenopril | Zofenoprilat | Yes | Highly effective | mdpi.com |

| Fosinopril | Fosinoprilat | No | Poorly active | mdpi.com |

Investigation into S-Nitrosocaptopril Formation and Effects

The sulfhydryl group of captopril, the active form of this compound, can react with nitrous acid to form S-nitrosocaptopril. nih.gov S-nitrosocaptopril is a hybrid molecule that exhibits both ACE inhibitory and nitrovasodilatory properties. researchgate.net This compound can act as a nitric oxide (NO) donor, which leads to vasodilation by stimulating guanylate cyclase and increasing intracellular cyclic GMP. researchgate.net

Analytical Methodologies for S Benzoylcaptopril

Chromatographic Techniques for S-Benzoylcaptopril Analysis

Chromatographic methods are fundamental for the separation and quantification of this compound from various matrices. mdpi.comencyclopedia.pub These techniques are prized for their efficiency in separating complex mixtures into individual components. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly significant in pharmaceutical analysis for both qualitative and quantitative assessments. encyclopedia.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Determination

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the determination of this compound. A method has been successfully developed for the simultaneous determination of captopril (B1668294) and this compound in human blood using a capillary gas chromatograph interfaced with a mass selective detector. nih.gov This technique allows for the chromatographic resolution of the two compounds, enabling the use of electron-impact ionization for quantitative measurements. nih.gov

The utility of GC-MS extends to the measurement of captopril and its sulfur-conjugated metabolites. nih.gov For analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes. For instance, captopril and its metabolites can be converted into their hexafluoroisopropyl esters, which can then be separated and quantified using a temperature-programmed run and selected-ion monitoring. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods for this compound and Metabolites

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related metabolites in various biological matrices. nih.govnih.gov The versatility of HPLC, especially when coupled with different detectors like UV-Visible spectroscopy or mass spectrometry, makes it an invaluable tool in pharmaceutical analysis. mdpi.com

Reverse-phase HPLC is commonly employed for the separation of captopril and its derivatives. nih.gov In one such method, captopril was stabilized by forming an adduct with p-bromophenacyl bromide, which could then be measured using a C-18 reverse-phase column and UV detection at 260 nm. nih.gov The development of ultra-high performance liquid chromatography (UHPLC) methods has further enhanced the efficiency and speed of analysis, allowing for satisfactory resolution with shorter run times. researchgate.netarxiv.org

A typical HPLC method for the analysis of captopril and its disulfide, a related compound, is detailed in the table below.

| Parameter | Value |

| Column | Water Aquity UHPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) |

| Mobile Phase | Methanol: Milli-Q water: Trifluoroacetic acid (55:45:0.05 v/v/v) |

| Flow Rate | 0.1 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Captopril) | 1.744 minutes |

| Retention Time (Captopril Disulfide) | 2.657 minutes |

This table presents an example of a validated UHPLC method for captopril and a related disulfide, illustrating typical parameters that would be relevant for the analysis of this compound. researchgate.netarxiv.org

Method Development and Validation for Quantitative Analysis of this compound

The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative data for this compound. ijpsonline.com Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH), which include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comrjptonline.org

For a quantitative method, linearity is established by analyzing a series of standards across a specified concentration range. scielo.br The correlation coefficient (R²) of the calibration curve should ideally be close to 1. mdpi.com Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. rjptonline.org Precision, which reflects the closeness of repeated measurements, is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

The table below summarizes key validation parameters from a developed HPLC method for a related compound, which are indicative of the performance characteristics required for a robust this compound assay.

| Validation Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.00 – 102.00 % |

| Precision (%RSD) | ≤ 15% |

| Specificity | No interference from excipients or degradation products |

This table illustrates typical acceptance criteria for the validation of an HPLC method as per ICH guidelines. mdpi.comrjptonline.org

Spectroscopic Approaches in this compound Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of molecules in solution. springernature.com It provides a wealth of information through chemical shifts, coupling constants, peak intensities, and relaxation times, which are used to determine the structure, dynamics, and number of nuclei in a chemical entity. unl.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation. springernature.com

Mass Spectrometry (MS) in Identifying this compound and its Derivatives

Mass spectrometry (MS) is a highly sensitive technique used for the identification and structural characterization of this compound and its derivatives by measuring the mass-to-charge ratio of ions. mdpi.comarxiv.orgresearchgate.net When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful analytical combination for identifying compounds in complex mixtures. ijstr.org

In the context of GC-MS analysis, electron-impact ionization is a common method for generating ions from the analyte. nih.gov The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries. ijstr.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule and its fragments, further confirming its identity. mdpi.com

Bioanalytical Method Development for this compound in Biological Matrices

The quantification of drugs and their metabolites within physiological matrices is a critical aspect of pharmaceutical development. onlinepharmacytech.info Bioanalytical methods are essential for evaluating the pharmacokinetic and toxicokinetic profiles of therapeutic agents. onlinepharmacytech.info For a compound like this compound, which is a prodrug of Captopril, method development focuses on creating sensitive, selective, and robust assays to accurately measure its concentration, as well as that of the active parent drug, in complex biological samples such as blood, plasma, serum, or tissues. wum.edu.pl

The primary challenges in developing these methods for this compound stem from the complexity of the biological matrix and the chemical properties of the analyte. Biological fluids contain numerous endogenous substances like proteins, salts, and phospholipids (B1166683) that can interfere with analysis, potentially causing matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS). onlinepharmacytech.infochromatographyonline.com Furthermore, the stability of the analyte during sample collection, storage, and processing is a critical consideration. Captopril itself is known to be unstable due to its reactive free sulfhydryl (-SH) group, which can readily form disulfides. This compound is designed to mask this group, but its conversion to Captopril in vivo and potentially ex vivo necessitates methods that can accurately quantify both compounds simultaneously.

Modern bioanalytical laboratories predominantly use hyphenated chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), due to their high selectivity and sensitivity. nih.govresearchgate.net The development process involves a systematic approach to optimizing sample preparation, chromatographic separation, and detector settings to achieve the required performance characteristics, including accuracy, precision, linearity, and a low limit of quantification (LLOQ). nih.gov

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is arguably the most critical and often the most labor-intensive step in bioanalysis. chromatographyonline.comresearchgate.net Its primary goals are to remove interfering components from the biological matrix, concentrate the analyte of interest, and present the analyte in a solvent compatible with the analytical instrument. nih.gov For this compound analysis in matrices like blood or plasma, several conventional techniques are employed. chromatographyonline.comresearchgate.net

Protein Precipitation (PP): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. chromatographyonline.com It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. chromatographyonline.comjapsonline.comjapsonline.com After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, PP offers minimal cleanup, leaving behind salts and phospholipids that can cause significant matrix effects in LC-MS analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility. nih.gov The pH of the aqueous sample can be adjusted to suppress the ionization of the target analyte, thereby increasing its partitioning into the organic phase. This technique provides a cleaner extract than protein precipitation but can be time-consuming and requires significant volumes of organic solvents. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become a cornerstone of modern bioanalysis. chromatographyonline.com It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. chromatographyonline.comnih.gov Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. chromatographyonline.com The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) allows for highly specific extraction protocols, resulting in very clean extracts and reduced matrix effects. nih.gov

Recent advancements focus on the miniaturization and automation of these techniques, such as microextraction by packed sorbent (MEPS), to reduce sample and solvent consumption and increase throughput. researchgate.netnih.gov The selection of the most suitable technique depends on the physicochemical properties of this compound, the required sensitivity of the assay, and the nature of the biological matrix. researchgate.net

Table 1: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation and removal by centrifugation. chromatographyonline.com | Fast, simple, low cost. chromatographyonline.com | Low selectivity, high potential for matrix effects. onlinepharmacytech.infochromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. nih.gov | Cleaner extracts than PP, can be selective. nih.gov | Labor-intensive, requires large solvent volumes, can be difficult to automate. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. chromatographyonline.com | High selectivity, high recovery, very clean extracts, easily automated. chromatographyonline.comnih.gov | More expensive, method development can be complex. chromatographyonline.com |

Determination of this compound and Captopril in Blood and Tissues

A key requirement for studying the pharmacokinetics of this compound is the ability to measure both the prodrug and its active metabolite, Captopril, simultaneously. A specific and sensitive method utilizing capillary gas chromatography-mass spectrometry (GC-MS) with a mass selective detector has been developed for this purpose. nih.gov

This method addresses the inherent challenges of analyzing Captopril, which contains both a reactive thiol group and a polar carboxyl group, making it non-volatile. To overcome this, a derivatization step is employed. The analytes are extracted from acidified blood into an organic solvent (ethyl acetate). Following extraction, they are treated with diazomethane (B1218177) for methylation, which converts the carboxylic acid groups into their more volatile methyl ester forms. nih.gov This step is crucial for making the compounds suitable for GC analysis.

The derivatized this compound and Captopril are then separated using a narrow-bore, fused silica (B1680970) capillary column, which provides the necessary chromatographic resolution to distinguish between the two components. nih.gov Detection is performed using a mass selective detector in electron-impact ionization mode, which allows for quantitative measurements based on specific ion fragments for each compound. nih.gov This GC-MS approach provides the high specificity needed to differentiate and accurately quantify both the prodrug and the active drug in a single analysis from a blood sample. nih.gov

Table 2: GC-MS Method Parameters for this compound and Captopril Analysis

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Biological Matrix | Human Blood | nih.gov |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate (B1210297) from acidified samples. | nih.gov |

| Derivatization | Methylation with diazomethane to form methyl esters. | nih.gov |

| Chromatographic Column | Narrow bore, fused silica capillary column. | nih.gov |

| Ionization Mode | Electron-impact (EI) ionization. | nih.gov |

| Detection | Mass selective detector for quantitative measurements. | nih.gov |

Therapeutic Applications and Potential of S Benzoylcaptopril

Preclinical Efficacy Studies of S-Benzoylcaptopril

While direct preclinical studies on this compound are limited, its therapeutic potential is inferred from the extensive research on its active metabolite, captopril (B1668294). Upon administration, this compound is metabolized in the body to release captopril, which then exerts its pharmacological effects. google.com The cardioprotective effects of captopril have been demonstrated in numerous animal models of cardiac stress.

Models of Ischemic Heart Disease and Reperfusion Injury

Ischemic heart disease and the subsequent reperfusion injury are major causes of cardiac damage. Preclinical models that mimic these conditions are crucial for evaluating new therapeutic agents. nih.gov Captopril has shown significant protective effects in various animal models of myocardial ischemia and reperfusion. mdpi.com

Animal models are instrumental in understanding the pathophysiology of ischemic heart disease and for testing the efficacy of cardioprotective drugs. nih.govsyncrosome.com The most common surgical method to induce acute myocardial damage in rats involves the ligation of the left coronary artery. nih.gov A modification of this technique, involving temporary occlusion followed by reperfusion, allows for the study of ischemia-reperfusion injury. nih.gov The pig is also considered a preferred large animal model due to the anatomical and physiological similarities of its cardiovascular system to that of humans. nih.govresearchgate.net

Ischemic preconditioning, a phenomenon where brief episodes of ischemia and reperfusion protect the heart from a subsequent prolonged ischemic event, has been demonstrated in several animal species and is considered a potent endogenous protective mechanism against myocardial injury. nih.gov

Cardioprotective Effects in Animal Models

Captopril has demonstrated a range of cardioprotective effects in preclinical studies. These effects are attributed to its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), as well as its antioxidant, anti-inflammatory, and immunomodulatory properties. nih.govmdpi.com

By inhibiting the conversion of angiotensin I to angiotensin II, captopril mitigates the vasoconstrictive and remodeling effects of angiotensin II, which are detrimental in the context of heart failure and post-myocardial infarction. nih.govmdpi.com Studies in animal models have shown that captopril can improve survival and reduce hospitalization after a myocardial infarction in subjects with left ventricular dysfunction. nih.gov Furthermore, it helps prevent cardiac remodeling, a key pathological process in the development of heart failure. nih.govmdpi.com

The cardioprotective mechanisms of captopril also involve a reduction in cellular damage by preserving high-energy phosphate (B84403) nucleotides, improving contractility, and increasing coronary blood flow. mdpi.com

| Animal Model | Condition Studied | Key Findings for Captopril (Active Metabolite) | Reference |

|---|---|---|---|

| Rat | Myocardial Damage (Left Coronary Artery Ligation) | Demonstrates cardioprotective effects and potential to reduce infarct size. | nih.gov |

| Pig | Myocardial Infarction (Balloon Occlusion) | Considered highly relevant to human cardiovascular disease due to anatomical similarities. | nih.govresearchgate.net |

| Canine | Ischemic Preconditioning | Brief ischemic episodes protect against subsequent prolonged ischemia, a mechanism influenced by ACE inhibitors. | nih.gov |

Formulation Strategies and Drug Delivery Systems

The primary motivation for developing prodrugs like this compound is to overcome limitations of the parent drug, such as poor bioavailability or stability. nih.gov Formulation strategies play a critical role in optimizing the delivery and therapeutic efficacy of these compounds.

Design of this compound for Enhanced Bioavailability and Targeted Delivery

Captopril itself has certain pharmacokinetic challenges. For instance, its bioavailability is reduced by the presence of food, necessitating administration one hour before meals. nih.gov Prodrugs are designed to enhance absorption, distribution, metabolism, and elimination (ADME) profiles. nih.gov By modifying the chemical structure, a prodrug can exhibit improved properties such as increased permeability across biological membranes. nih.gov

The design of this compound as a prodrug aims to improve upon the parent compound's characteristics. While specific studies on this compound's bioavailability enhancement are not detailed in the provided search results, the general principle of ester and thiol prodrug derivatives is to enhance percutaneous or oral absorption. nih.gov The addition of the benzoyl group increases the lipophilicity of the molecule, which can facilitate its passage through cell membranes, potentially leading to improved bioavailability compared to captopril.

Targeted drug delivery systems, such as those using nanoparticles like liposomes, represent an advanced strategy to deliver drugs to specific sites, thereby increasing efficacy and reducing side effects. mdpi.com While not specifically studied for this compound in the provided results, targeted delivery of captopril to cancer-associated fibroblasts has been explored to enhance pancreatic cancer therapy by overcoming stromal barriers. nih.gov This highlights the potential for targeted approaches to broaden the therapeutic applications of captopril and its prodrugs.

Controlled Release Mechanisms for this compound Prodrugs

Controlled release formulations are designed to maintain therapeutic drug concentrations over an extended period, which can improve patient compliance and therapeutic outcomes. google.com For captopril and its prodrugs, a once-a-day formulation would be highly beneficial. google.com

Various strategies have been developed to achieve controlled release for captopril. These include incorporating the drug into granules coated with polymers like ethylcellulose and methylcellulose, which can extend the drug's effect for more than 12 hours in rat models. nih.gov Other approaches include the development of sustained-release floating tablets and formulations using a semi-solid matrix of fatty acid glycerides or polyethylene (B3416737) glycol esters. nih.govgoogle.com

A patented invention describes a controlled-release pharmaceutical composition for captopril or a prodrug of captopril. google.com This formulation consists of an internal phase containing the drug mixed with a hydrogel-forming agent and an external phase with a coating that resists dissolution in the stomach. google.com This design allows for extended blood levels of captopril and makes a once-a-day dosage form feasible. google.com

| Formulation Strategy | Mechanism/Components | Objective | Reference |

|---|---|---|---|

| Prodrug Design | Chemical modification of the parent drug (e.g., esterification). | Enhance bioavailability, improve stability, and facilitate targeted delivery. | nih.govnih.gov |

| Controlled Release Granules | Coating with polymers like ethylcellulose and methylcellulose. | Prolong the drug's therapeutic effect and duration of action. | nih.gov |

| Sustained Release Floating Tablets | Use of polymers such as ethyl cellulose, carbopol, and xanthan gum. | Achieve sustained drug release for an extended period. | nih.gov |

| Semi-Solid Matrix Capsules | Incorporation into a matrix of fatty acid glycerides and/or polyethylene glycol esters. | Provide a sustained release profile for once-a-day administration. | google.com |

| Coated Hydrogel System | Internal phase with a hydrogel-forming agent and an external coating resistant to stomach acid. | Enable a once-a-day dosage form by providing extended blood levels. | google.com |

Clinical Investigation Perspectives for this compound

The extensive preclinical and clinical data supporting the cardioprotective effects of captopril provide a strong rationale for the clinical investigation of its prodrug, this compound. nih.govmdpi.com The potential for an improved pharmacokinetic profile, leading to better bioavailability and the feasibility of a once-daily dosing regimen, suggests that this compound could offer significant advantages in the long-term management of cardiovascular diseases. google.com

Future clinical investigations would need to confirm that this compound is efficiently converted to captopril in humans and that it provides consistent therapeutic blood levels of the active drug. Comparative studies against captopril would be essential to demonstrate superior bioavailability, improved patient compliance due to a simplified dosing schedule, and equivalent or enhanced clinical efficacy in conditions such as hypertension, heart failure, and post-myocardial infarction. The development of a robust controlled-release formulation would be a critical step in realizing the full clinical potential of this compound.

Rationale for Clinical Translation of this compound

The primary impetus for the clinical translation of this compound, a thiolester prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor captopril, stems from the inherent pharmacokinetic limitations of the parent drug. Captopril, while an effective antihypertensive agent, possesses certain physicochemical properties that curtail its therapeutic efficacy and patient compliance. The development of this compound is a strategic approach to surmount these challenges, primarily through enhancing its suitability for transdermal delivery.

The core rationale for investigating this compound in a clinical context is multifaceted:

Overcoming Poor Percutaneous Penetration: Captopril is a hydrophilic molecule, a characteristic that significantly impedes its ability to permeate the lipophilic barrier of the skin's stratum corneum. This poor percutaneous penetration makes it an unsuitable candidate for transdermal administration in its original form. By masking the polar thiol group with a benzoyl moiety, this compound exhibits increased lipophilicity. This enhanced lipophilicity is a critical factor in improving its passive diffusion across the skin, thereby opening the door for the development of a non-invasive, transdermal therapeutic system.

Achieving Sustained and Controlled Drug Delivery: Oral administration of captopril leads to rapid absorption and a short biological half-life of approximately two hours. This necessitates frequent dosing, typically two to three times daily, to maintain therapeutic plasma concentrations. Such a dosing regimen can lead to fluctuations in blood pressure control and may reduce patient adherence to the treatment plan. A transdermal patch formulated with this compound has the potential to provide sustained and controlled release of the active drug over an extended period. This would result in more stable, steady-state plasma levels of captopril, leading to consistent blood pressure management and improved patient compliance.

Improving Physicochemical Stability: The free sulfhydryl group in captopril is susceptible to oxidation, which can affect its stability. The benzoyl protection in this compound may offer improved chemical stability during formulation and storage.

The following table summarizes the key pharmacokinetic and physicochemical properties of captopril that provide the rationale for the development of a prodrug like this compound for transdermal delivery.

| Property | Captopril | This compound (Anticipated) | Rationale for Prodrug Approach |

| Route of Administration | Oral | Transdermal | To provide a non-invasive alternative with sustained delivery. |

| Percutaneous Permeability | Low | High | Increased lipophilicity to overcome the skin barrier. |

| Biological Half-life | ~2 hours | Extended (due to sustained release) | To reduce dosing frequency and improve patient compliance. |

| Dosing Frequency | 2-3 times daily | Once daily or less frequent (patch application) | To enhance patient convenience and adherence. |

| Plasma Concentration Profile | Fluctuating peaks and troughs | Stable, steady-state levels | To ensure consistent therapeutic effect and blood pressure control. |

| First-Pass Metabolism | Subject to some hepatic metabolism | Bypassed | To potentially increase bioavailability. |

Potential Therapeutic Areas for this compound Application

The therapeutic applications for this compound are intrinsically linked to the established efficacy of its active form, captopril. As an ACE inhibitor, captopril is a cornerstone in the management of various cardiovascular and renal diseases. The primary advantage of a transdermal this compound formulation would be the mode of delivery, offering a sustained and controlled release profile that could enhance treatment outcomes in several key areas.

The potential therapeutic areas for this compound include:

Hypertension: This is the most direct and prominent application. Chronic management of high blood pressure requires consistent medication adherence. A transdermal patch delivering a steady dose of captopril (from the conversion of this compound) could provide smooth and sustained blood pressure control over a 24-hour period or longer. dntb.gov.uabohrium.com This would be particularly beneficial for patients who struggle with frequent oral dosing schedules or experience significant fluctuations in blood pressure. The sustained release could help in mitigating the risks associated with morning hypertension.

Congestive Heart Failure: Captopril is a vital component of therapy for congestive heart failure, where it helps to reduce afterload and preload, improving cardiac function. Patients with heart failure are often on complex medication regimens, and a transdermal patch could simplify their treatment, potentially improving adherence and leading to better long-term outcomes.

Post-Myocardial Infarction: In the aftermath of a heart attack, captopril is used to improve survival and reduce the risk of developing heart failure. A transdermal delivery system could ensure a continuous therapeutic effect during the critical recovery period, without the need for frequent oral intake, which might be challenging for some patients in the immediate post-infarction phase.

Diabetic Nephropathy: Captopril is prescribed to slow the progression of kidney disease in patients with type 1 diabetes and retinopathy. The consistent plasma concentrations afforded by a transdermal this compound system could provide a more stable and potentially more effective means of renal protection.

The table below outlines the potential benefits of a transdermal this compound system in these therapeutic areas compared to conventional oral captopril.

| Therapeutic Area | Challenges with Oral Captopril | Potential Advantages of Transdermal this compound |

| Hypertension | Fluctuating blood pressure, adherence issues due to frequent dosing. | Consistent blood pressure control, improved patient compliance. dntb.gov.uabohrium.com |

| Congestive Heart Failure | Complex medication schedules leading to non-adherence. | Simplified treatment regimen, sustained therapeutic effect. |

| Post-Myocardial Infarction | Difficulty with oral administration in the acute phase. | Continuous drug delivery for improved recovery and survival. |

| Diabetic Nephropathy | Need for stable drug levels for optimal renal protection. | Stable plasma concentrations for potentially enhanced renoprotective effects. |

It is important to note that while the rationale is strong and the potential therapeutic applications are clear, the clinical development of this compound is still in the preclinical stages. Further research, including clinical trials in humans, is necessary to fully evaluate its efficacy and safety profile for these conditions.

Q & A

Q. What are the established synthetic routes for S-Benzoylcaptopril, and what critical reaction conditions govern its formation?

this compound is synthesized via nucleophilic acyl transfer between captopril (a thiol-containing molecule) and phenyl benzoate derivatives in aqueous basic solutions. Key conditions include:

- Optimal pH range (e.g., pH 10 in carbonate buffer) to stabilize the thiolate anion of captopril, enhancing nucleophilicity .

- Use of micellar systems (e.g., cationic micelles near critical micelle concentration) to accelerate thiolester formation and suppress decomposition .

- Monitoring pseudo-first-order kinetics to confirm linear dependence on nucleophile concentration .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Capillary Gas Chromatography (GC) with Electron-Capture Detection : Used for urinary detection, achieving sensitivity via derivatization and validation parameters (e.g., LOD, LOQ) .

- High-Performance Liquid Chromatography (HPLC) : Applied for plasma analysis, often coupled with fluorescence or mass spectrometry for improved specificity .

- Method validation must include recovery studies, matrix effects, and stability assessments under varying storage conditions .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Alkaline Conditions (pH >10) : Accelerate decomposition of this compound into phenolate and benzoate via hydrolysis. Carbonate buffers (pH 10) are recommended to stabilize the compound during short-term experiments .

- Acidic Conditions : Promote protonation of the thiol group, reducing reactivity but increasing precipitation risks .

Advanced Research Questions

Q. What mechanistic insights explain the biphasic kinetics observed during this compound decomposition?

Biphasic kinetics arise from two competing pathways:

- Rapid Thiolester Formation : Initial benzoyl transfer from phenyl benzoate to captopril.

- Slow Hydrolysis : Subsequent breakdown of this compound in alkaline media, influenced by micellar encapsulation (e.g., cationic micelles reduce hydrolysis rates by shielding the thiolester) . Advanced studies should employ stopped-flow spectroscopy or computational modeling (e.g., DFT) to resolve transient intermediates .

Q. How can contradictions in reported nucleophilic efficacy of captopril vs. cysteine be resolved?

- Basicity-Reactant Concentration Correlation : Captopril’s thiol group (pKa ~9.8) shows higher nucleophilicity than cysteine (pKa ~8.3) under basic conditions, but deviations occur with phenyl benzoate due to steric hindrance or micelle interactions .

- Experimental Design Adjustments : Use ionic strength-controlled systems or isotopic labeling (e.g., deuterated solvents) to isolate electronic vs. steric effects .

Q. What methodological challenges arise in detecting low-concentration this compound in complex biological matrices?

- Matrix Interference : Endogenous thiols (e.g., glutathione) compete for derivatization agents, requiring pre-analytical steps like solid-phase extraction or thiol-blocking reagents .

- Sensitivity Limits : Capillary GC with electron-capture detection achieves sub-ng/mL sensitivity but requires rigorous calibration against synthetic standards .

Research Design & Data Interpretation

Q. How can researchers ensure reproducibility in this compound kinetic studies?

- Detailed Method Reporting : Include exact buffer compositions, temperature control (±0.1°C), and instrument parameters (e.g., GC inlet temperature) .

- Negative Controls : Use cysteine or N-acetylcysteine as non-reactive analogs to validate specificity .

- Data Transparency : Publish raw kinetic curves and statistical analyses (e.g., ANOVA for rate constant comparisons) in supplementary materials .

Q. What statistical approaches address bias in comparative studies of this compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.